4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

描述

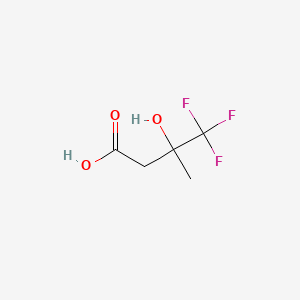

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (CAS 338-03-4, molecular formula C₅H₇F₃O₃) is a fluorinated β-hydroxycarboxylic acid featuring a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group at the C3 position of the butanoic acid backbone. Its IUPAC name reflects the substitution pattern: the trifluoromethyl and methyl groups are attached to C3, while the hydroxyl group occupies the same carbon .

The crystal structure (determined via X-ray diffraction) reveals two molecules in the asymmetric unit, with one displaying 82% orientational disorder. Key structural parameters include hydrogen bonding between the hydroxyl and carboxyl groups, stabilized by fluorine’s electronegativity. This arrangement influences its reactivity and coordination behavior .

属性

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGOWYCFRASTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955375 | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-03-4 | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Scheme

The reaction can be summarized as follows:

$$

\text{1,1-Dimethoxy-1-(thien-2-yl)-propane} \xrightarrow{\text{Acylation}} \text{4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid}

$$

Hydrolysis of Dicarbonyl Compounds

Another method involves the hydrolysis of dicarbonyl compounds such as 4,4,4-trifluoro-3-methyl-1-(thien-2-yl)butan-1,3-dione:

- Starting Material: 4,4,4-Trifluoro-3-methyl-1-(thien-2-yl)butan-1,3-dione

- Reagents: Dilute hydrochloric acid (0.01 M)

- Conditions: The mixture is stirred for several hours to convert dicarbonyl into the corresponding diol.

Reaction Scheme

$$

\text{Dicarbonyl} \xrightarrow{\text{HCl}} \text{Hydroxy Acid}

$$

Direct Fluorination

Direct fluorination is also a viable method for synthesizing this compound:

- Starting Material: Appropriate hydroxy acid precursors

- Reagents: Fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents

- Conditions: The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.

Summary of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|---|

| Acetal Acylation | 1,1-Dimethoxy-1-(thien-2-yl)-propane | Acetic anhydride | ~92 | Acidic conditions |

| Hydrolysis of Dicarbonyl | 4,4,4-Trifluoro-3-methyl-1-(thien-2-yl)butan-1,3-dione | HCl (0.01 M) | ~90 | Stirred for 2 hours |

| Direct Fluorination | Hydroxy acid precursors | Sulfur tetrafluoride | Variable | Controlled temperature |

For large-scale production of this compound, industrial methods often employ continuous flow reactors and automated synthesis techniques. These methods enhance yield and purity while reducing reaction times significantly compared to batch processes.

Key Features of Industrial Methods

Use of continuous flow reactors allows for better control over reaction conditions.

Automated synthesis reduces human error and increases reproducibility.

Optimization Strategies

To optimize yields in industrial settings:

Employing high-purity starting materials.

Implementing real-time monitoring of reaction parameters (temperature, pressure).

Yield Improvement Techniques

Techniques such as solvent optimization and catalyst selection can further enhance yields in industrial processes.

化学反应分析

Types of Reactions: 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-methylbutanoic acid.

Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-3-methylbutanol.

Substitution: Formation of derivatives with substituted trifluoromethyl groups.

科学研究应用

Chemistry

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid serves as a crucial building block in synthetic chemistry. It is utilized to create more complex fluorinated compounds that exhibit unique chemical properties. The trifluoromethyl group enhances lipophilicity, making these compounds suitable for various applications in drug design and materials science.

Biology

The compound has been investigated for its potential as a biochemical probe due to its ability to modulate biological pathways. Studies indicate that it can interact with enzymes and receptors, influencing metabolic processes. Its derivatives have shown promise in enzyme inhibition studies, particularly against lipases involved in fat metabolism .

Medicine

In medicinal chemistry, this compound is explored for therapeutic properties such as anti-inflammatory and anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle regulators .

Materials Science

The compound's unique properties make it valuable in developing advanced materials with enhanced stability and resistance to degradation. It is used in creating polymers and coatings that require specific chemical characteristics.

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit enzymes involved in metabolic pathways. For instance:

- Enzyme : Lipase

- Effect : Significant reduction in lipase activity observed in vitro.

- Implication : Potential applications in obesity management and metabolic disorders.

Case Study 2: Antimicrobial Activity

Certain derivatives exhibit antimicrobial properties against various bacterial strains:

- Tested Strains : Gram-positive and Gram-negative bacteria.

- Results : In vitro assays showed significant inhibition zones.

- Implication : Potential for developing new antimicrobial agents.

Case Study 3: Anticancer Potential

Studies indicate that this compound may have anticancer properties:

- Mechanism : Induction of apoptosis through caspase activation.

- Cell Lines Tested : Various cancer cell lines.

- Results : Modulation of cell cycle regulators observed.

作用机制

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function .

相似化合物的比较

Substituent Position and Acidity

- The title compound’s β-hydroxyl group exhibits lower acidity compared to α-hydroxy analogs (e.g., 2-hydroxy-2-(trifluoromethyl)propionic acid), as electron-withdrawing -CF₃ at C3 reduces proton dissociation. This property makes it selective for binding transition metals with moderate Lewis acidity .

- In contrast, rac-3,3,3-trifluorolactic acid (C3-substituted) forms stronger hydrogen bonds due to the planar carboxyl group, enhancing its stability in coordination complexes .

Crystal Packing and Reactivity

- The disordered crystal structure of the title compound contrasts with the ordered lattices of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, which lacks steric hindrance from a methyl group .

- Aromatic analogs (e.g., (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid) exhibit π-π stacking interactions absent in aliphatic derivatives, influencing solubility and reactivity .

Research Findings

- Coordination Chemistry : The title compound’s β-hydroxyl and -CF₃ groups enable chelation of metals like Cu(II) and Fe(III), with stability constants intermediate between purely aliphatic and aromatic hydroxycarboxylic acids .

- Biological Relevance: Amino-substituted derivatives (e.g., CAS 2044712-78-7) show promise as enzyme inhibitors due to structural mimicry of natural amino acids .

- Thermodynamic Stability: Fluorine’s electronegativity stabilizes the deprotonated form, making fluorinated hydroxy acids more resistant to oxidative degradation compared to non-fluorinated analogs .

生物活性

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (CAS No. 338-03-4) is a fluorinated organic compound characterized by the presence of three fluorine atoms and a hydroxyl group. Its unique chemical structure imparts distinct biological activities, making it a subject of interest in pharmacological and toxicological research. This article reviews the biological activity of this compound, focusing on its synthesis, potential applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C5H7F3O3

- Molecular Weight : 171.10 g/mol

- InChI Key : JCJGOWYCFRASTM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent and its effects on biological systems.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. In a study evaluating the antimicrobial efficacy of various fluorinated acids, this compound was found to inhibit the growth of certain bacterial strains. The mechanism is presumed to involve disruption of bacterial cell membranes due to the lipophilicity introduced by the trifluoromethyl groups .

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits some level of cytotoxicity at high concentrations, it remains relatively safe at lower doses. For instance, in mammalian cell lines, concentrations below 100 µM did not show significant cytotoxic effects . This suggests a potential therapeutic window for its application in medicine.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound revealed that modifications to its structure could enhance biological activity. The synthesized derivatives were tested for their effects on various bacterial strains and showed promising results in inhibiting growth compared to non-fluorinated counterparts .

Case Study 2: Insecticidal Properties

In another investigation into larvicidal activity against Aedes aegypti (the mosquito vector for diseases like dengue), several fluorinated compounds were evaluated. The findings suggested that compounds similar to this compound exhibited significant larvicidal activity with LC50 values indicating effective control over mosquito populations .

Comparative Biological Activity Table

常见问题

Q. Basic Research Focus

- IR Spectroscopy : Identify hydroxyl (3460 cm⁻¹) and carbonyl (1730 cm⁻¹) groups.

- ¹H-NMR : Key signals include a doublet for the hydroxyl-bearing methine proton (δ 4.0–4.5 ppm, J(H,F) ≈ 10 Hz) and splitting patterns due to trifluoromethyl coupling.

- Specific Rotation : Critical for enantiomer identification (e.g., [α]D = ±15.1 in ethanol) .

What strategies optimize the enantiomeric excess (ee) of (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid during synthesis?

Q. Advanced Research Focus

- Chiral Resolving Agents : Use of (R)-1-phenylethylamine for diastereomeric salt formation, achieving >95% ee.

- Temperature Control : Lower reaction temperatures (0–5°C) reduce racemization.

- Crystallization Monitoring : Iterative recrystallization from ethanol to enhance ee, verified by polarimetry and chiral HPLC .

What are the common challenges in synthesizing fluorinated β-hydroxy acids like this compound, and how are they mitigated?

Basic Research Focus

Challenges include:

- Steric Hindrance : The trifluoromethyl group impedes nucleophilic attack. Mitigated by using bulky protecting groups (e.g., tert-butyl esters).

- Acidity of β-Hydroxy Group : Stabilized via hydrogen bonding in polar solvents like ethanol.

- Fluorine Reactivity : Electronegativity alters reaction pathways; low-temperature conditions minimize side reactions .

How does the presence of trifluoromethyl groups influence the compound’s reactivity in subsequent derivatization reactions?

Advanced Research Focus

The trifluoromethyl group:

- Electron-Withdrawing Effects : Activates the carbonyl for nucleophilic acyl substitution (e.g., esterification to methyl esters).

- Steric Effects : Limits access to the β-hydroxy center, requiring catalysts like DMAP for acylation.

- Stability : Enhances metabolic stability in biological studies, as seen in analogs like 3-(trifluoromethyl)phenyl derivatives .

How should researchers interpret conflicting NMR data for trifluoromethyl-containing compounds?

Advanced Research Focus

Complex splitting in ¹H-NMR (e.g., δ 3.8–4.2 ppm for methine proton) arises from ¹⁹F-¹H coupling. Strategies include:

- Decoupling Experiments : Suppress fluorine signals to simplify spectra.

- Comparative Analysis : Reference methyl ester derivatives (e.g., methyl (R)-enantiomer: δ 3.7 ppm, J = 6.8 Hz) to assign stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。